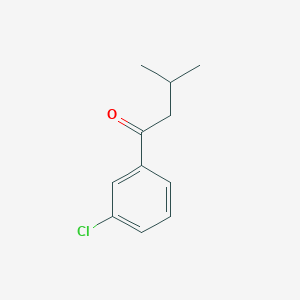

3'-Chloro-3-methylbutyrophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-5,7-8H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWVALCFNNINPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 3 Methylbutyrophenone and Analogs

Regioselective Synthesis Strategies for Halogenated Butyrophenones

Regioselectivity is a critical consideration in the synthesis of substituted butyrophenones, ensuring the correct placement of functional groups on the aromatic ring.

Friedel-Crafts Acylation Approaches to Aryl Ketones

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, widely used for the synthesis of aryl ketones. sigmaaldrich.commasterorganicchemistry.com This reaction typically involves the acylation of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comnih.gov For the synthesis of 3'-Chloro-3-methylbutyrophenone, this would involve the reaction of chlorobenzene (B131634) with 3-methylbutyryl chloride.

The acylium ion, formed from the reaction of the acyl chloride and the Lewis acid, acts as the electrophile. sigmaaldrich.com The chlorine atom on the chlorobenzene ring is a deactivating but ortho-, para-directing group. Therefore, the Friedel-Crafts acylation of chlorobenzene is expected to yield a mixture of isomers, with the para-substituted product (4'-chloro-3-methylbutyrophenone) often being the major product due to steric hindrance at the ortho position. Achieving high regioselectivity for the meta-position, as required for this compound, through classical Friedel-Crafts acylation is challenging and often results in low yields of the desired isomer.

To overcome these regioselectivity issues, alternative strategies and catalysts have been explored. For instance, the choice of solvent and catalyst can influence the isomer distribution. Research has shown that various Lewis acids can be employed, and in some cases, solvent-free conditions using zinc or other metal-based catalysts under microwave irradiation have been developed to improve reaction efficiency. organic-chemistry.org

Table 1: Examples of Friedel-Crafts Acylation Conditions

| Acylating Agent | Arene | Catalyst | Solvent | Conditions | Product Type |

| Acyl Chlorides/Anhydrides | Arenes | AlCl₃, FeCl₃ | Dichloromethane | Varies | Monoacylated Aryl Ketones |

| Carboxylic Acids | Aromatic Ethers | Methanesulfonic Acid/Graphite | - | Varies | Regioselective Aryl Ketones |

| β-Lactams | Aromatics | Trifluoromethanesulfonic Acid | - | Varies | Aryl Ketones |

| Acid Anhydrides | Aromatic Compounds | Aluminum Dodecatungstophosphate | Solvent-less | Varies | Aryl Ketones |

This table provides a generalized overview of various Friedel-Crafts acylation conditions as described in the literature. organic-chemistry.org

Direct Halogenation Techniques for Butyrophenone (B1668137) Derivatives

An alternative approach to halogenated butyrophenones is the direct halogenation of a pre-formed butyrophenone. For the synthesis of this compound, this would involve the chlorination of 3-methylbutyrophenone. The butyrophenone group is a meta-directing group due to the electron-withdrawing nature of the carbonyl. Therefore, electrophilic aromatic substitution, such as chlorination, on 3-methylbutyrophenone would be expected to yield the 3'-chloro isomer as a major product.

A patented method for the preparation of 3'-chloropropiophenone (B116997), an analog of this compound, utilizes the direct chlorination of propiophenone (B1677668) with chlorine gas (Cl₂) using aluminum trichloride (B1173362) as a catalyst and 1,2-dichloroethane (B1671644) as a solvent. google.com This process, followed by hydrolysis, washing, and distillation, reportedly yields the 3'-chloropropiophenone product with high purity and in good yield (88-90%). google.com This suggests that direct halogenation is a viable and regioselective method for producing meta-chloro substituted aryl ketones.

Manganese-porphyrin complexes have also been investigated for C-H halogenation. nih.gov These catalysts can selectively convert aliphatic C-H bonds to C-Cl bonds, although their application to aromatic C-H chlorination in this specific context is less documented. nih.gov

Ortho-Acylation and C-H Activation Methodologies

Modern synthetic methods are increasingly turning to C-H activation to form carbon-carbon bonds, offering a more atom-economical approach. Ortho-acylation via C-H activation typically requires a directing group on the aromatic ring to guide the metal catalyst to the desired position. While this is highly effective for ortho-substitution, achieving meta-acylation, as needed for this compound, through this strategy is not straightforward.

However, research into C-H activation is rapidly evolving. For instance, selective ortho-C-H activation in alkylarenes has been achieved using iridium complexes, where the alkyl group itself acts as a transient directing group. nih.gov While this directs to the ortho position, it highlights the potential for developing new catalytic systems with novel regioselectivities. Furthermore, C-H activation/borylation followed by oxidation has been developed as a one-pot protocol to access meta-substituted phenols, which could potentially be adapted for the synthesis of other meta-substituted compounds. nih.gov

Catalytic Approaches in Butyrophenone Synthesis

Catalytic methods, particularly those involving transition metals, offer powerful alternatives for the synthesis of butyrophenones and their analogs, often with high selectivity and functional group tolerance.

Palladium-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a versatile tool for forming C-C bonds and have been applied to the synthesis of aryl ketones. nih.govyoutube.com Reactions such as the Suzuki, Heck, and carbonylative couplings can be employed. For example, a Suzuki coupling could potentially be used by reacting a boronic acid derivative of chlorobenzene with an appropriate acyl partner.

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions begins with the oxidative insertion of a palladium(0) species into an aryl halide bond. youtube.com This is followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com The choice of ligands, such as phosphines (e.g., SPhos, XPhos), is crucial for the efficiency and scope of these reactions. nih.gov

A patent describes the preparation of a trialkyltin derivative from a halo-substituted compound using palladium-catalyzed stannylation conditions, which can then be used in further transformations. google.com This indicates the utility of palladium catalysis in modifying halogenated aromatic compounds, which could be a step in a multi-step synthesis of this compound.

Table 2: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Reactant 1 | Reactant 2 | Catalyst/Precatalyst | Key Features |

| Suzuki Coupling | Aryl/Vinyl Halide | Organoboron Compound | Pd(0) complex, Base | Forms C(sp²)-C(sp²) bonds |

| Heck Reaction | Aryl/Vinyl Halide | Alkene | Pd(0) complex, Base | Forms substituted alkenes |

| Carbonylative Coupling | Aryl Halide | Organometallic Reagent, CO | Pd(0) complex | Introduces a carbonyl group |

This table summarizes key aspects of common palladium-catalyzed coupling reactions relevant to aryl ketone synthesis. nih.govyoutube.comnih.govmonash.edu

Copper- and Manganese-Catalyzed Transformations

Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, are well-established for forming C-N, C-O, and C-C bonds. mdpi.com Copper-catalyzed N-arylation of heterocycles with boronic acids has been shown to proceed efficiently, sometimes even at room temperature without a ligand. mdpi.com The synthesis of a butyrophenone analog has been achieved through the coupling of 4-chloroiodobenzene with unprotected homopiperazine (B121016) using a CuI catalyst, demonstrating the utility of copper in C-N bond formation as part of a larger synthesis. nih.gov

Manganese is an earth-abundant and less toxic metal that is gaining prominence in catalysis. thieme-connect.de Manganese catalysts have been developed for a variety of transformations, including C-H activation, hydrogenation, and cross-coupling reactions. unl.ptnih.gov For instance, manganese complexes have been used for the α-alkylation of ketones with primary alcohols through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. nih.govbeilstein-journals.org This involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the ketone, followed by hydrogenation of the intermediate. While not a direct synthesis of the aromatic core, this demonstrates the potential of manganese catalysis in modifying ketone structures. Manganese-catalyzed C-H halogenation has also been reported, offering a potential route to halogenated precursors. nih.gov

Grignard Reagent Applications in Carbon-Carbon Bond Formation

The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. libretexts.org It involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbon atom in a nitrile or carbonyl group. sciencemadness.orgtsijournals.com This reaction is particularly valuable for synthesizing ketones like this compound. The carbon atom attached to the magnesium in the Grignard reagent is strongly nucleophilic and basic, allowing it to attack electrophilic centers. tsijournals.com

A common strategy for preparing aromatic ketones via a Grignard reaction involves the treatment of a substituted benzonitrile (B105546) with an appropriate Grignard reagent. sciencemadness.org For the synthesis of a compound analogous to this compound, such as 3'-chloropropiophenone, 3-chlorobenzonitrile (B1581422) can be reacted with a Grignard reagent like ethylmagnesium bromide. prepchem.com The reaction proceeds through the formation of a deprotonated imine intermediate, which is then hydrolyzed with an acid to yield the final ketone. sciencemadness.orgprepchem.com

The general steps for this synthesis are:

Formation of the Grignard Reagent : An alkyl halide is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the organomagnesium halide. libretexts.orgcerritos.edu It is critical to maintain anhydrous conditions as Grignard reagents readily react with protic solvents like water. cerritos.eduyoutube.com

Addition to Nitrile : The Grignard reagent is added to the substituted benzonitrile. The nucleophilic alkyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile group.

Hydrolysis : The resulting imine-magnesium salt intermediate is hydrolyzed, typically with an aqueous acid like hydrochloric acid (HCl), to produce the ketone. prepchem.com

A significant side reaction can be the coupling of the Grignard reagent with any unreacted aryl halide, which produces impurities like biphenyl. libretexts.org The formation of this side product is often favored by higher concentrations of the halide and increased reaction temperatures. libretexts.org

Table 1: Synthesis of Ketone Analogs via Grignard Reagents

| Starting Nitrile | Grignard Reagent | Product | Reported Yield |

| Benzonitrile | Isopropylmagnesium bromide | Isobutyrophenone | 30.9% sciencemadness.org |

| 3-Chlorobenzonitrile | Ethylmagnesium bromide | 3'-Chloropropiophenone | ~75% (based on 18.2 g product from 0.12 mol nitrile) prepchem.com |

Stereoselective Synthesis of Chiral Butyrophenone Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a significant objective in modern organic chemistry, particularly for pharmaceutical applications. mdpi.com For butyrophenone derivatives with a chiral center, stereoselective synthesis aims to produce a single desired stereoisomer. Several strategies can be employed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. nih.govnih.gov

One powerful method for generating chiral centers is through the asymmetric reduction of a prochiral ketone. For instance, the asymmetric transfer hydrogenation (ATH) of a ketone can produce a chiral alcohol with high enantioselectivity. nih.gov This approach could be applied to a butyrophenone precursor to create a chiral hydroxyl group, which could then be further manipulated if necessary.

Another advanced strategy involves metal-catalyzed dynamic kinetic resolution (DKR). mdpi.com This process combines a rapid racemization of a starting material (like a racemic alcohol) with a highly enantioselective reaction, allowing for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product. For example, the DKR of racemic alcohols co-catalyzed by a metal complex and a lipase (B570770) can produce enantiopure esters in excellent yields and high enantioselectivity. mdpi.com

The synthesis of α-chiral bicyclo[1.1.1]pentane (BCP) ketones has been achieved by merging asymmetric organocatalysis with photoredox/HAT (Hydrogen Atom Transfer) catalysis, a method that provides access to previously inaccessible enantioenriched BCP products with high enantioselectivity. nih.gov Such cutting-edge methodologies, while not directly reported for this compound, represent the forefront of stereoselective synthesis and could be adapted for creating chiral butyrophenone derivatives.

Table 2: Methodologies for Stereoselective Synthesis

| Method | Description | Application Example |

| Asymmetric Transfer Hydrogenation (ATH) | Reduction of a ketone to a chiral alcohol using a chiral catalyst and a hydrogen source. | Enantioselective synthesis of α-chiral alcohols from BCP-ketones. nih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Use of a chiral oxazolidinone auxiliary to guide the reaction with various electrophiles, yielding products with high diastereoselectivity. nih.gov |

| Dynamic Kinetic Resolution (DKR) | Combination of in-situ racemization of a substrate with an irreversible kinetic resolution to yield a single enantiomer. | Synthesis of axially chiral 2,2′-dihydroxy-1,1′-biaryls through DKR of the corresponding racemates. mdpi.com |

| Asymmetric C-H Functionalization | Site-selective and stereoselective activation of C-H bonds using a chiral catalyst. | Chiral dirhodium catalyst used for stereoselective activation of tertiary C–H bonds. nih.gov |

Optimization of Reaction Conditions, Yields, and Purity Profiles

Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield and purity while minimizing waste and cost. nih.gov This process involves systematically varying parameters such as temperature, reaction time, solvent, and the concentration of reactants and catalysts.

In multistep syntheses, such as those often required for complex butyrophenone analogs, automated optimization using flow chemistry systems can be particularly effective. nih.gov These systems allow for rapid screening of a wide range of conditions. For example, in a two-step process, variables like reactor temperature, flow rates (which control residence time), and reagent stoichiometry can be adjusted by an algorithm to find the optimal conditions for yield and purity. nih.gov It was found that for certain reactions, higher temperatures and longer residence times led to a significant increase in product yield. nih.gov

Even in traditional batch reactions, careful optimization is essential. For instance, in syntheses performed under ball-milling conditions, the rotational speed of the mill can have a significant impact on the reaction yield. researchgate.net Increasing the milling speed can enhance the kinetic energy transferred to the reaction mixture, thereby facilitating the chemical transformation. In one study, increasing the milling speed from 300 to 550 rpm progressively increased the product yield, with 550 rpm being identified as the optimal speed. researchgate.net

The choice of catalyst and its loading are also crucial variables. In a patent describing the chlorination of propiophenone to prepare 3'-chloropropiophenone, aluminum trichloride is used as a catalyst, with the reaction carried out in 1,2-dichloroethane as a solvent. The process involves chlorination followed by hydrolysis and purification steps to achieve a high-purity product (99.7-99.9%) with yields reported between 88% and 90%. google.com

Table 3: Example of Reaction Optimization

| Entry | Parameter Varied | Condition | Yield (%) |

| 1 | Milling Speed | 300 rpm | Lower than optimal researchgate.net |

| 2 | Milling Speed | 400 rpm | Intermediate researchgate.net |

| 3 | Milling Speed | 500 rpm | High researchgate.net |

| 4 | Milling Speed | 550 rpm | Optimal researchgate.net |

| 5 | Temperature (Flow Chemistry) | Sub-optimal | 65% nih.gov |

| 6 | Temperature (Flow Chemistry) | Optimal (100 °C) | 98% nih.gov |

Comprehensive Spectroscopic and Structural Elucidation of 3 Chloro 3 Methylbutyrophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3'-Chloro-3-methylbutyrophenone provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the chloro-substituted benzene (B151609) ring are expected to show complex splitting patterns in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm, due to the electron-withdrawing effects of the carbonyl group and the chlorine atom. The protons on the butyrophenone (B1668137) side chain will appear in the upfield region. The two methylene (B1212753) protons adjacent to the carbonyl group would likely appear as a singlet around 3.0 ppm. The six equivalent protons of the two methyl groups attached to the tertiary carbon would produce a sharp singlet further upfield, around 1.3 ppm.

Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.4 | Multiplet | 4H | Aromatic protons |

| ~3.0 | Singlet | 2H | -CH₂- |

| ~1.3 | Singlet | 6H | 2 x -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon is the most deshielded and will appear at the lowest field, typically in the range of 195-200 ppm. The carbons of the aromatic ring will resonate between 125 and 140 ppm. The carbon bearing the chlorine atom will be shifted downfield due to the halogen's electronegativity. The aliphatic carbons will be found at higher fields, with the quaternary carbon appearing around 45 ppm, the methylene carbon adjacent to the carbonyl at approximately 35 ppm, and the equivalent methyl carbons at around 25 ppm. docbrown.info

Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~198 | Quaternary | C=O |

| ~138 | Quaternary | Aromatic C-Cl |

| ~135 | Quaternary | Aromatic C-C=O |

| ~131 | Tertiary | Aromatic C-H |

| ~129 | Tertiary | Aromatic C-H |

| ~45 | Quaternary | -C(CH₃)₂ |

| ~35 | Secondary | -CH₂- |

| ~25 | Primary | 2 x -CH₃ |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques provide correlational information that helps to piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would primarily confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals in the data tables above. For example, it would show a cross-peak between the methylene proton signal and the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons. For instance, the protons of the methyl groups would show a correlation to the quaternary carbon they are attached to, as well as the methylene carbon. The methylene protons would show correlations to the carbonyl carbon and the quaternary carbon of the tert-butyl group.

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretch of the ketone is expected around 1685 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration would likely be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2970-2850 | Aliphatic C-H | Stretching |

| ~1685 | C=O (Ketone) | Stretching |

| ~1600, 1475 | Aromatic C=C | Stretching |

| ~800-600 | C-Cl | Stretching |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While the C=O stretch would also be visible in the Raman spectrum, it is often weaker than in the IR spectrum. chemicalbook.com Aromatic ring vibrations, however, typically give rise to strong Raman signals. The symmetric stretching of the C-C bonds in the aromatic ring would be prominent. The C-Cl stretch may also be observed. nih.gov Analysis of the low-frequency region could potentially provide information about the conformational flexibility of the butyrophenone side chain.

Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2970-2850 | Aliphatic C-H | Stretching |

| ~1685 | C=O (Ketone) | Stretching |

| ~1600 | Aromatic C=C | Ring Breathing |

| ~800-600 | C-Cl | Stretching |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry reveals a distinct pattern of fragmentation that is characteristic of aromatic ketones and halogenated compounds.

The molecular ion peak (M⁺) is observed as a doublet, which is characteristic of a molecule containing a single chlorine atom. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum displays a molecular ion peak [M]⁺ and an [M+2]⁺ peak. libretexts.org The nominal molecular weight of this compound (C₁₁H₁₃ClO) is 196 g/mol for the ³⁵Cl isotope. Therefore, the mass spectrum is expected to show a molecular ion peak at m/z 196 and a significant M+2 peak at m/z 198.

The fragmentation of this compound is primarily governed by the cleavage of bonds adjacent to the carbonyl group, a process known as α-cleavage, and by a hydrogen rearrangement process known as the McLafferty rearrangement. libretexts.orglibretexts.org

Key Fragmentation Pathways:

α-Cleavage: This is a dominant fragmentation pathway for ketones. libretexts.org

Cleavage of the bond between the carbonyl carbon and the isobutyl group results in the loss of an isobutyl radical (•C₄H₉, mass 57). This generates the highly stable 3-chlorobenzoyl cation at m/z 139 . This fragment will also exhibit an isotope peak at m/z 141 .

Alternatively, cleavage of the bond between the carbonyl carbon and the aromatic ring leads to the loss of a chlorophenyl radical (•C₆H₄Cl). This forms an acylium ion at m/z 85 .

McLafferty Rearrangement: This rearrangement is characteristic of carbonyl compounds with accessible γ-hydrogens. libretexts.org A hydrogen atom from the γ-carbon (one of the methyl groups) is transferred to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond. This process results in the elimination of a neutral isobutene molecule (C₄H₈, mass 56) and the formation of a radical cation at m/z 140 (with its corresponding isotope peak at m/z 142 ).

Secondary Fragmentation: The prominent 3-chlorobenzoyl cation (m/z 139/141) can undergo further fragmentation by losing a neutral carbon monoxide (CO) molecule (mass 28). This leads to the formation of the 3-chlorophenyl cation at m/z 111 (and its isotope at m/z 113 ).

The relative intensities of these fragment ions provide a fingerprint for the molecule's structure. The most abundant fragment ion, known as the base peak, is often the most stable carbocation formed during fragmentation. For this compound, the 3-chlorobenzoyl cation (m/z 139) is expected to be a very prominent peak, if not the base peak.

Table 1: Prominent Mass Spectrometry Fragments for this compound

| m/z Value | Ionic Species | Fragmentation Pathway |

|---|---|---|

| 196/198 | [C₁₁H₁₃³⁵Cl O]⁺ / [C₁₁H₁₃³⁷Cl O]⁺ | Molecular Ion (M⁺/M+2) |

| 140/142 | [C₇H₆³⁵Cl O]⁺ / [C₇H₆³⁷Cl O]⁺ | McLafferty Rearrangement (Loss of C₄H₈) |

| 139/141 | [C₇H₄³⁵Cl O]⁺ / [C₇H₄³⁷Cl O]⁺ | α-Cleavage (Loss of •C₄H₉) |

| 111/113 | [C₆H₄³⁵Cl]⁺ / [C₆H₄³⁷Cl]⁺ | Secondary Fragmentation (Loss of CO from m/z 139/141) |

| 85 | [C₅H₉O]⁺ | α-Cleavage (Loss of •C₆H₄Cl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is characterized by absorption bands arising from its constituent chromophores: the carbonyl group (C=O) and the chlorophenyl group, which form a conjugated system. googleapis.com The absorption of energy promotes electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). pharmatutor.orglibretexts.org

The key electronic transitions observed for conjugated ketones are the π→π* and n→π* transitions. libretexts.org

π→π Transition:* This is a high-energy transition where an electron from a bonding π orbital is excited to an antibonding π* orbital. In conjugated systems like this compound, where the carbonyl group is attached to the aromatic ring, this transition is shifted to a longer wavelength (a bathochromic or red shift) compared to the individual, unconjugated chromophores. googleapis.com This results in a strong absorption band, often referred to as the K-band, typically appearing in the 240-280 nm region with a high molar absorptivity (ε > 10,000).

n→π Transition:* This transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to an antibonding π* orbital. pharmatutor.org This transition requires less energy than the π→π* transition and therefore occurs at a longer wavelength, typically in the 300-350 nm range. googleapis.com The n→π* transitions are "forbidden" by symmetry rules, making them significantly less intense (lower molar absorptivity, ε = 10-100) than π→π* transitions. googleapis.compharmatutor.org This band is often referred to as the R-band.

The presence of the chlorine atom on the phenyl ring acts as an auxochrome, which can cause minor shifts in the absorption maxima of these bands. The UV-Vis spectrum is a valuable tool for confirming the presence of the conjugated aromatic ketone system within the molecule.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Approximate λₘₐₓ (nm) | Electronic Transition | Chromophore System | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| ~240-280 | π→π* (K-band) | Conjugated Ar-C=O | High (>10,000) |

| ~300-350 | n→π* (R-band) | Carbonyl (C=O) | Low (10-100) |

Mechanistic Organic Chemistry and Reactivity Profile of 3 Chloro 3 Methylbutyrophenone

Nucleophilic Substitution Reactions Involving the Chlorinated Moiety

The reactivity of 3'-Chloro-3-methylbutyrophenone in nucleophilic substitution reactions is centered on the tertiary alkyl halide functionality. The carbon atom attached to the chlorine is a tertiary carbon, which significantly influences the preferred reaction mechanism. masterorganicchemistry.comchegg.com

Given the tertiary nature of the alkyl halide, this compound is expected to readily undergo unimolecular nucleophilic substitution (SN1) reactions. masterorganicchemistry.comchegg.com The SN1 mechanism proceeds in a stepwise manner. The first and rate-determining step involves the departure of the leaving group (chloride ion) to form a relatively stable tertiary carbocation intermediate. chemtube3d.commasterorganicchemistry.comquora.com The stability of this carbocation is a key factor favoring the SN1 pathway. dalalinstitute.com

The general mechanism can be depicted as follows:

Formation of the carbocation: The C-Cl bond breaks heterolytically, with the chlorine atom taking both electrons, forming a tertiary carbocation and a chloride ion.

Nucleophilic attack: A nucleophile attacks the planar carbocation. This can occur from either face of the carbocation, leading to a racemic or nearly racemic mixture of products if the carbon were chiral. quora.com

The rate of an SN1 reaction is dependent only on the concentration of the substrate, as the nucleophile is not involved in the rate-determining step. masterorganicchemistry.comquora.comlibretexts.org This can be represented by the rate law: Rate = k[this compound].

Bimolecular nucleophilic substitution (SN2) reactions are generally disfavored for tertiary substrates like this compound. masterorganicchemistry.comulethbridge.ca The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.combyjus.com This backside attack is sterically hindered by the three alkyl groups attached to the tertiary carbon in this compound. chemtube3d.comulethbridge.ca

A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. byjus.comwikipedia.orgchemistrylearner.comsnscourseware.orgcollegedunia.com If a chiral starting material undergoes an SN2 reaction, the product will have the opposite configuration. wikipedia.orgsnscourseware.orgpressbooks.pub However, due to the significant steric hindrance, the SN2 pathway is not a significant route for the transformation of this compound under typical nucleophilic substitution conditions.

The structure of the substrate is a paramount factor in determining whether a nucleophilic substitution reaction proceeds via an SN1 or SN2 mechanism. masterorganicchemistry.comchemtube3d.comquora.comdalalinstitute.com

| Substrate Type | SN1 Reactivity | SN2 Reactivity | Favored Mechanism for this compound |

| Methyl | Does not occur | Very fast | - |

| Primary | Very slow | Fast | - |

| Secondary | Slow | Slow | - |

| Tertiary | Fast | Does not occur | SN1 |

The choice of solvent also plays a crucial role in the kinetics and mechanism of nucleophilic substitution reactions. blogspot.comwfu.eduyoutube.comquora.comchemistrysteps.com

Polar protic solvents , such as water, alcohols, and carboxylic acids, are capable of solvating both cations and anions effectively through hydrogen bonding. blogspot.comyoutube.com They stabilize the carbocation intermediate and the leaving group in SN1 reactions, thereby increasing the reaction rate. wfu.eduquora.com These solvents are ideal for promoting the SN1 pathway for this compound.

Polar aprotic solvents , such as acetone, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF), can solvate cations but are less effective at solvating anions. blogspot.comwfu.edu This leaves the nucleophile more "naked" and reactive, which favors the SN2 mechanism. blogspot.comwfu.edu However, even in a polar aprotic solvent, the steric hindrance of the tertiary substrate would likely prevent a significant SN2 reaction from occurring.

| Solvent Type | Effect on SN1 | Effect on SN2 |

| Polar Protic | Increases rate | Decreases rate |

| Polar Aprotic | Decreases rate | Increases rate |

| Non-polar | Inhibits both | Inhibits both |

Electrophilic Aromatic Substitution (SEAr) on the Phenyl Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. masterorganicchemistry.commsu.edu In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. numberanalytics.com The existing substituents on the ring, the chloro group and the 3-methylbutyrophenone group, direct the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br) to the ring, typically using a Lewis acid catalyst like FeCl₃ or AlCl₃. google.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. numberanalytics.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. msu.edu

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. msu.edumasterorganicchemistry.com

The mechanism for these reactions generally involves two steps:

Attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion). msu.edumasterorganicchemistry.com

Deprotonation of the arenium ion to restore the aromaticity of the ring. masterorganicchemistry.com

Reactivity of the Butyrophenone (B1668137) Carbonyl Group

The carbonyl group of the butyrophenone moiety is susceptible to reduction. Aldehydes and ketones can be reduced to primary and secondary alcohols, respectively. libretexts.org In the case of this compound, reduction of the ketone will yield a secondary alcohol.

Common reducing agents for this transformation include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org

Sodium borohydride (NaBH₄) is a milder reducing agent and is typically used in protic solvents like methanol (B129727) or ethanol. It will selectively reduce the ketone without affecting the chloro group.

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and would also reduce the ketone. However, its high reactivity might lead to other side reactions.

The general mechanism for the reduction of the carbonyl group with a hydride reagent involves:

Nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbonyl carbon. libretexts.org

Protonation of the resulting alkoxide intermediate by a protic solvent or during a workup step to give the alcohol. libretexts.org

Enolization Chemistry and Tautomerism

The presence of a carbonyl group in this compound allows for the existence of a constitutional isomer, an enol, through a process known as tautomerism. This equilibrium, referred to as keto-enol tautomerism, involves the migration of a proton and the shifting of electrons. masterorganicchemistry.comlibretexts.org Aldehydes and ketones with a proton on the alpha-carbon can undergo this process, which can be catalyzed by either acid or base. masterorganicchemistry.comfiveable.me

Under normal conditions, the equilibrium for simple ketones strongly favors the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org For this compound, the keto tautomer is the predominant species. The enol form is generated by the deprotonation of the alpha-carbon (the carbon adjacent to the carbonyl group) to form an enolate intermediate, which is then protonated on the oxygen atom. chemistrysteps.com

The acidity of the α-hydrogens is a key factor in enolization. These hydrogens are more acidic than typical alkane hydrogens because the resulting conjugate base, the enolate, is stabilized by resonance. libretexts.orglibretexts.org The negative charge is delocalized onto the electronegative oxygen atom.

Acid-Catalyzed Enolization: In the presence of an acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making the α-hydrogens more acidic. A weak base (like water or the conjugate base of the acid catalyst) can then deprotonate the α-carbon to form the enol. libretexts.orgchemistrysteps.com

Base-Catalyzed Enolization: Under basic conditions, a base removes an α-hydrogen to form an enolate ion. Subsequent protonation of the enolate oxygen by a proton source (like water) yields the enol. chemistrysteps.com

The structure of this compound offers two potential sites for enolization, as it has two alpha-carbons with hydrogens. However, the alpha-carbon bearing the two methyl groups lacks a hydrogen, so enolization can only occur at the methylene (B1212753) (-CH2-) group adjacent to the phenyl ring.

| Tautomer | Structure | Stability | Key Features |

| Keto Form | This compound | Highly Favored | Contains a C=O double bond. Generally more stable than the enol form. libretexts.org |

| Enol Form | 1-(3-chlorophenyl)-3-methylbut-1-en-1-ol | Less Favored | Contains a C=C double bond and a hydroxyl (-OH) group. Acts as a carbon-centered nucleophile. masterorganicchemistry.com |

Nucleophilic Addition Reactions to the Ketone Functionality

The carbonyl group of this compound is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. ncert.nic.in This leads to nucleophilic addition reactions, a characteristic reaction of aldehydes and ketones. libretexts.orgopenstax.org In these reactions, the nucleophile adds to the carbonyl carbon, and the π-bond of the carbonyl group is broken, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then typically protonated to yield an alcohol. openstax.org

A variety of nucleophiles can be employed in these reactions:

Grignard Reagents (R-MgX): These are strong carbon-based nucleophiles that react with ketones to form tertiary alcohols after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would yield a tertiary alcohol. youtube.com

Organolithium Reagents (R-Li): Similar to Grignard reagents, organolithium compounds are potent nucleophiles that add to ketones to produce tertiary alcohols.

Hydride Reagents (e.g., NaBH₄, LiAlH₄): These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, reducing the ketone to a secondary alcohol. Sodium borohydride is a milder reducing agent, while lithium aluminum hydride is much more reactive.

Cyanide (CN⁻): The addition of hydrogen cyanide (HCN), typically in the presence of a catalytic amount of base, forms a cyanohydrin. libretexts.orgchemistrysteps.com This reaction is significant as it creates a new carbon-carbon bond. chemistrysteps.com The resulting cyanohydrin can be further hydrolyzed to an α-hydroxy acid or reduced to a β-aminoalcohol. chemistrysteps.comyoutube.com

Wittig Reagents (Ph₃P=CR₂): The Wittig reaction converts ketones into alkenes. libretexts.orgwikipedia.orgmasterorganicchemistry.com The reaction involves a phosphorus ylide attacking the carbonyl carbon, leading to the formation of a four-membered ring intermediate (an oxaphosphetane) that decomposes to an alkene and triphenylphosphine (B44618) oxide. libretexts.orgpressbooks.pub The structure of the resulting alkene depends on the specific ylide used. organic-chemistry.org

| Nucleophile/Reagent | Product Type | General Mechanism |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Nucleophilic addition of the alkyl group to the carbonyl carbon, followed by protonation. masterorganicchemistry.com |

| Hydride Reagent (e.g., NaBH₄) | Secondary Alcohol | Nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation. |

| Cyanide (KCN/HCN) | Cyanohydrin | Nucleophilic attack by the cyanide ion on the carbonyl carbon, followed by protonation of the alkoxide. youtube.com |

| Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene | Nucleophilic attack of the ylide on the carbonyl, forming an oxaphosphetane intermediate which then fragments. libretexts.org |

Competitive Reaction Pathways (e.g., Substitution vs. Elimination)

The presence of a chlorine atom on the carbon alpha to the carbonyl group in a related compound, such as an α-chloroketone, introduces the possibility of competitive reaction pathways, namely nucleophilic substitution (SN2) and elimination (E2), alongside reactions at the carbonyl center. wikipedia.orglibretexts.org For this compound itself, the chlorine is on the aromatic ring and is generally unreactive towards nucleophilic substitution or elimination under typical conditions. However, if we consider a hypothetical isomer, 2-chloro-1-(3-chlorophenyl)-3-methylbutan-1-one, the following pathways would be relevant.

SN2 Reaction: α-Halo ketones are exceptionally reactive towards SN2 displacement. libretexts.orgmasterorganicchemistry.com The high reactivity is attributed to the electronic stabilization of the transition state by the adjacent carbonyl group. youtube.comstackexchange.com A strong nucleophile can attack the α-carbon, displacing the chloride ion.

E2 Reaction: In the presence of a strong, non-nucleophilic base, an E2 elimination can occur. khanacademy.org The base would abstract a proton from the β-carbon, leading to the formation of an α,β-unsaturated ketone. masterorganicchemistry.comlibretexts.org The stereochemistry of the reaction requires an anti-periplanar arrangement of the proton and the leaving group. khanacademy.org

Favorskii Rearrangement: This is a characteristic reaction of α-halo ketones that possess an enolizable α'-hydrogen, when treated with a base (like an alkoxide). adichemistry.comnumberanalytics.com The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base to yield a rearranged carboxylic acid derivative (often an ester). wikipedia.orgyoutube.com This pathway results in a carbon skeleton rearrangement, often with ring contraction in cyclic systems. adichemistry.comwikipedia.org

The favored pathway depends on several factors, including the structure of the ketone, the nature and strength of the base/nucleophile, the solvent, and the reaction temperature.

| Reaction Pathway | Reagent Type | Product Type | Key Mechanistic Feature |

| SN2 | Strong Nucleophile (e.g., I⁻, RS⁻) | α-Substituted Ketone | Bimolecular nucleophilic attack at the α-carbon. youtube.com |

| E2 | Strong, Sterically Hindered Base (e.g., t-BuOK) | α,β-Unsaturated Ketone | Concerted, bimolecular elimination requiring an anti-periplanar geometry. khanacademy.orgmasterorganicchemistry.com |

| Favorskii Rearrangement | Base (e.g., RO⁻, OH⁻) | Rearranged Carboxylic Acid Derivative | Formation of a cyclopropanone intermediate. numberanalytics.comwikipedia.org |

Mechanistic Studies of Halogenation and Dehalogenation Reactions

While this compound is already chlorinated on the phenyl ring, this section will address the mechanistic aspects of halogenation at the α-carbon and subsequent dehalogenation, as these are fundamental reactions for related ketones.

α-Halogenation: The introduction of a halogen (Cl, Br, or I) at the carbon alpha to a carbonyl group can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Halogenation: The reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol. libretexts.org Once formed, the electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic halogen (e.g., Br₂). chemistrysteps.comyoutube.com Subsequent deprotonation of the carbonyl oxygen yields the α-halo ketone. libretexts.org This method is generally controllable and leads to mono-halogenation.

Base-Promoted Halogenation: This reaction proceeds via an enolate intermediate. The base removes an acidic α-hydrogen to form the enolate, which then acts as a nucleophile, attacking the halogen. This process is often difficult to stop at the mono-halogenation stage because the introduced electron-withdrawing halogen makes the remaining α-hydrogens even more acidic, leading to polyhalogenation.

Dehalogenation: Reductive dehalogenation is the process of removing a halogen atom from the α-position. wikipedia.org This is a synthetically useful transformation.

Reductive Dehalogenation to Enolates: α-Halo ketones can be reduced by various metals or reducing agents to form enolates. wikipedia.org These enolates are reactive intermediates that can be trapped by electrophiles.

Dehalogenation to Ketones: The α-halogen can be removed to regenerate the parent ketone. This can be achieved using various reagents, such as sodium dithionite (B78146) with a viologen catalyst in a two-phase system, which proceeds via an electron-transfer mechanism. capes.gov.br

| Reaction | Conditions | Intermediate | Key Mechanistic Step |

| Acid-Catalyzed α-Halogenation | Acid (e.g., HAc), Halogen (e.g., Br₂) | Enol | Nucleophilic attack of the enol on the halogen molecule. libretexts.orgyoutube.com |

| Base-Promoted α-Halogenation | Base (e.g., NaOH), Halogen (e.g., Br₂) | Enolate | Nucleophilic attack of the enolate on the halogen molecule. |

| Reductive Dehalogenation | Reducing Agent (e.g., Na₂S₂O₄/viologen) | Radical Anion | Single electron transfer to the α-halo ketone. capes.gov.br |

In-Depth Theoretical and Computational Analysis of this compound Remains an Area for Future Research

A comprehensive review of scientific literature reveals a notable absence of published theoretical and computational studies specifically focused on the chemical compound this compound. Despite the availability of advanced computational chemistry techniques that could elucidate its molecular properties, dedicated research on this particular molecule, including detailed quantum chemical calculations, conformational analyses, and intermolecular interaction modeling, does not appear to be publicly available at this time.

Computational chemistry provides powerful tools for predicting the behavior and characteristics of molecules. Methodologies such as Density Functional Theory (DFT) are standard for determining optimized molecular geometries and vibrational frequencies. nanobioletters.comvaia.com Time-Dependent DFT (TD-DFT) is employed to predict electronic excitation energies and simulate UV-Vis absorption spectra. researchgate.netmdpi.com Furthermore, the analysis of Frontier Molecular Orbitals (HOMO-LUMO) offers insights into a molecule's reactivity and electronic transitions. researchgate.netschrodinger.com

For flexible molecules like this compound, which contains rotatable bonds, conformational analysis and the mapping of the potential energy surface are crucial for understanding its structural preferences and energy landscape. uni-muenchen.dereadthedocs.io In the solid state, the intricate network of intermolecular interactions that governs crystal packing can be quantitatively explored using Hirshfeld surface analysis, which deciphers and visualizes contacts between neighboring molecules. nih.govresearchgate.net

While a study on a related but distinct compound, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, has utilized these very techniques—including DFT, TD-DFT, HOMO-LUMO analysis, and Hirshfeld surface analysis—to characterize its properties, no such data has been published for this compound. nih.gov The findings for the piperidinone derivative, though methodologically relevant, are specific to its unique structure and cannot be extrapolated. nih.gov

The lack of specific data for this compound across these key areas of computational chemistry highlights a gap in the current scientific literature. Such studies would be necessary to provide detailed, scientifically accurate information and data tables for its electronic structure, molecular properties, conformational behavior, and intermolecular interactions. Therefore, the theoretical and computational chemistry of this compound remains a subject for future investigation.

Theoretical and Computational Chemistry of 3 Chloro 3 Methylbutyrophenone

Intermolecular Interactions and Crystal Lattice Modeling

Computational Prediction of Hydrogen Bonding and Other Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. nih.govmdpi.com Computational chemistry offers powerful tools to predict and analyze these forces, such as hydrogen bonds, halogen bonds, and van der Waals interactions. For 3'-Chloro-3-methylbutyrophenone, several key non-covalent interactions can be computationally predicted.

The carbonyl oxygen of the butyrophenone (B1668137) moiety is a primary hydrogen bond acceptor. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the interaction between this oxygen and potential hydrogen bond donors (e.g., water, alcohols, or N-H groups in biological macromolecules). researchgate.netdntb.gov.ua These calculations can determine the geometry and, crucially, the energy of these hydrogen bonds, which typically range from 3 to 10 kcal/mol, indicating their significance in stabilizing molecular complexes. researchgate.netchemrxiv.org

The chlorine atom on the phenyl ring introduces the possibility of halogen bonding, an interaction where the halogen acts as an electrophilic species. Furthermore, the entire chloro-substituted aromatic ring can participate in π-π stacking and C-H···π interactions. researchgate.net Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and characterize the nature and strength of these weak interactions. nih.gov For instance, NCI plots can reveal regions of steric repulsion, weak van der Waals forces, and stronger attractive interactions like hydrogen or halogen bonds. nih.gov

Table 1: Predicted Non-Covalent Interactions in this compound and Their Typical Interaction Energies

| Interaction Type | Donor/Acceptor Atoms/Groups | Typical Computed Energy (kcal/mol) | Computational Method Example |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen (Acceptor) with H-O/H-N (Donor) | -3 to -10 | DFT (B3LYP), MP2 |

| Halogen Bond | Chlorine Atom (Donor) with Nucleophile (e.g., O, N) | -1 to -5 | CCSD(T), DFT |

| π-π Stacking | Phenyl Ring with another Aromatic Ring | -1 to -3 | DFT with dispersion correction (D3) |

| C-H···π Interaction | Alkyl C-H with Phenyl Ring | -0.5 to -2.5 | MP2, PIXEL |

Note: The energy values are typical ranges found for these types of interactions in various molecular systems and serve as an illustrative guide for what would be expected for this compound.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. researchgate.net For this compound, this includes modeling its synthesis, potential degradation pathways, or metabolic reactions.

A key application is the study of its synthesis, for example, via a Friedel-Crafts acylation. Theoretical models can map the potential energy surface (PES) of the reaction. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, the reaction's thermodynamic and kinetic feasibility can be assessed. Methods like DFT (e.g., using functionals like B3LYP or MPW1PW91) are employed to locate the geometry of transition states, which are first-order saddle points on the PES. researchgate.net

For instance, in a reaction involving the cleavage of the C-Cl bond or reactions at the carbonyl group, computational modeling can predict the activation energy (the energy barrier that must be overcome). nih.gov This is achieved by identifying the transition state structure and calculating its energy relative to the reactants. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. researchgate.net Such studies can also shed light on the mechanism of elimination or substitution reactions for similar alkyl halides. researchgate.net

Table 2: Illustrative Example of Calculated Energy Profile for a Hypothetical Reaction Step

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Key Structural Feature |

|---|---|---|---|

| Reactants | B3LYP/6-31G(d) | 0.0 | Initial geometry |

| Transition State | B3LYP/6-31G(d) | +25.4 | Elongated C-Cl bond, one imaginary frequency |

| Intermediate | B3LYP/6-31G(d) | +5.2 | Carbocation formation |

Note: This table is a hypothetical representation of data obtained from a reaction pathway analysis and does not represent an actual experimental or calculated reaction of this compound.

Predictive Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra. nih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. bohrium.com The standard method involves geometry optimization of the molecule using a DFT functional (e.g., B3LYP), followed by a Gauge-Independent Atomic Orbital (GIAO) calculation of the magnetic shielding tensors. bohrium.comnanobioletters.com The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predicted shifts can help assign complex spectra and confirm the molecular structure. nih.govbohrium.com Recent advances using machine learning and graph neural networks also show promise for rapid and accurate prediction of NMR spectra. arxiv.orgrsc.org

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies. researchgate.net After geometry optimization, a frequency calculation is performed, which yields the wavenumbers and intensities of the IR bands and Raman activities. researchgate.net Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net These calculations aid in the assignment of spectral bands to specific molecular motions, such as the characteristic C=O stretch or C-Cl stretch. researchgate.netresearchgate.net

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

|---|---|---|

| ¹³C NMR Shift (C=O) | 198.5 ppm | 200.1 ppm |

| ¹H NMR Shift (ortho to C=O) | 7.85 ppm | 7.79 ppm |

| IR Frequency (C=O Stretch) | 1715 cm⁻¹ (scaled) | 1690 cm⁻¹ |

Note: The predicted values in this table are for illustrative purposes to demonstrate the typical accuracy of such computational methods and are not based on actual calculations for this compound.

Computational Screening and Design of Novel Derivatives

Computational chemistry enables the in silico design and screening of novel molecules before committing resources to their synthesis. psu.edu Starting with the scaffold of this compound, derivatives can be designed by modifying functional groups to tune its chemical or biological properties.

For example, a computational workflow could be established to screen a library of derivatives where the chlorine atom is replaced by other halogens (F, Br, I) or where the methyl groups on the butyryl chain are altered. For each derivative, properties like electronic character (e.g., HOMO-LUMO gap), receptor binding affinity (via molecular docking), or predicted reactivity can be calculated. chemrevlett.comrowansci.com

Molecular docking simulations could predict how well these derivatives bind to a specific protein target. The simulations would calculate a binding score and visualize the interactions (like hydrogen bonds or hydrophobic contacts) between the ligand and the protein's active site. nih.gov This approach allows for the rational design of compounds with potentially enhanced biological activity. High-throughput virtual screening can rapidly evaluate thousands of potential derivatives, prioritizing a smaller, more manageable number for synthesis and experimental testing.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Applications in Chemical Synthesis and As a Molecular Building Block

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

3'-Chloro-3-methylbutyrophenone serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules. Its utility stems from the presence of two key functional groups: a ketone and a tertiary alkyl chloride. The ketone functionality allows for a range of transformations, including reductions, additions, and condensations, while the tertiary alkyl chloride provides a handle for nucleophilic substitution or elimination reactions.

The synthesis of this compound itself can be achieved through a Friedel-Crafts acylation reaction. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comyoutube.com In this electrophilic aromatic substitution reaction, an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, 3-chloro-3-methylbutyryl chloride would be reacted with a suitable aromatic precursor. The ketone product of a Friedel-Crafts acylation is less reactive than the starting aromatic compound, which prevents multiple acylations from occurring. wikipedia.org

The presence of the α-chloro-ketone moiety makes this compound a valuable precursor for the synthesis of γ-diketones through cross-coupling reactions with organotin enolates, catalyzed by zinc halides. nih.gov These γ-diketones are, in turn, important intermediates for the synthesis of various cyclic compounds.

Strategic Introduction of Chlorinated and Ketone Moieties into Target Compounds

The structure of this compound allows for the strategic introduction of both a chlorinated carbon center and a ketone functional group into a target molecule. The ketone group can be introduced into an aromatic system via the aforementioned Friedel-Crafts acylation. organic-chemistry.orgorganic-chemistry.org This method is advantageous as it typically results in monoacylated products due to the deactivating effect of the ketone group on the aromatic ring. organic-chemistry.org

The chlorine atom, being on a tertiary carbon, can be substituted by a variety of nucleophiles. This allows for the introduction of diverse functionalities at this position. The reactivity of α-haloketones in nucleophilic substitution reactions is well-documented, with the adjacent electron-withdrawing carbonyl group facilitating the displacement of the halide. thieme-connect.com

The ketone functionality can also be manipulated to introduce other groups. For instance, it can be reduced to an alcohol, which can then undergo further reactions. Alternatively, it can be converted to an alkene via a Wittig reaction or other olefination methods. The α-chloro-ketone system also allows for reactions such as the Favorskii rearrangement under basic conditions to yield carboxylic acid derivatives.

Utilization in the Synthesis of Heterocyclic Frameworks

α-Haloketones, such as this compound, are highly valuable precursors for the synthesis of a wide array of heterocyclic compounds. thieme-connect.comresearchgate.netnih.gov The dual reactivity of the α-haloketone moiety, possessing two electrophilic centers, allows for cyclization reactions with various nucleophiles to form five-, six-, and seven-membered rings. thieme-connect.comnih.gov

Some examples of heterocyclic systems that can be synthesized from α-haloketones include:

Thiazoles: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. researchgate.net

Imidazoles: Reaction with amidines can lead to the formation of imidazole rings.

Pyrroles: The Paal-Knorr synthesis can be adapted to use α-haloketones and primary amines or ammonia.

Benzofurans: Reaction with o-hydroxycarbonyl compounds can yield benzofuran derivatives. nih.gov

Quinolines: These can be prepared through various condensation and cyclization strategies starting from α-haloketones. thieme-connect.com

The general strategy involves the initial alkylation of a nucleophile by the α-carbon bearing the halogen, followed by an intramolecular condensation with the carbonyl group to form the heterocyclic ring. thieme-connect.com

Table 1: Examples of Heterocyclic Synthesis from α-Haloketones

| Heterocycle | Reactant(s) with α-Haloketone | Reaction Type |

|---|---|---|

| Thiazole | Thioamide | Hantzsch Synthesis |

| Imidazole | Amidine | Cyclocondensation |

| Pyrrole | Primary Amine | Paal-Knorr Synthesis |

| Benzofuran | o-Hydroxycarbonyl compound | Cyclization |

Development of Novel Synthetic Methodologies Exploiting its Reactivity

The unique reactivity of α-haloketones like this compound continues to be exploited in the development of novel synthetic methodologies. The presence of two adjacent electrophilic centers makes these compounds valuable for tandem and multi-component reactions. nih.gov

Recent advancements in organic synthesis have focused on developing greener and more efficient methods for reactions involving α-haloketones. mdpi.com This includes the use of solid-phase synthesis techniques for the preparation of heterocyclic libraries, where the α-haloketone is a key building block. thieme-connect.comresearchgate.net Additionally, catalyst- and metal-free ring-opening reactions of aryl cyclopropanes have been developed as an alternative route to β-chloro-ketones. researchgate.net

The cross-coupling of α-chloroketones with various partners is an active area of research. For example, zinc-catalyzed coupling with organotin enolates provides a route to γ-diketones. nih.gov Furthermore, palladium-catalyzed α-arylation of ketones with aryl chlorides offers a direct method to form α-aryl ketones, which are important structural motifs in many biologically active molecules. rsc.org

Precursor in Fragment-Based Drug Discovery Research (focused on synthetic accessibility)

In the context of fragment-based drug discovery (FBDD), small, synthetically accessible molecules are screened for weak binding to a biological target. Promising fragments are then grown or linked to produce more potent lead compounds. The synthetic accessibility of a fragment is a crucial consideration, as the ability to readily synthesize analogues is essential for optimizing the initial hit.

This compound, as a readily synthesizable α-haloketone, represents a class of compounds that can serve as valuable precursors in FBDD. Its straightforward synthesis via Friedel-Crafts acylation makes it and its derivatives easily accessible. wikipedia.orgorganic-chemistry.org The reactive handles on the molecule—the ketone and the tertiary chloride—allow for rapid and diverse derivatization. This enables the efficient exploration of the chemical space around an initial fragment hit.

For example, the ketone can be used as an anchor point to attach other fragments or to modify the molecule's properties through reactions like reductive amination. The chloro group can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups to probe interactions with a protein binding site. This synthetic tractability makes compounds like this compound attractive starting points for the generation of fragment libraries for screening in drug discovery programs.

Structure Reactivity Relationship Studies of 3 Chloro 3 Methylbutyrophenone Derivatives

Systematic Substituent Effects on Reactivity and Selectivity

The systematic variation of substituents on the aromatic ring or the butyrophenone (B1668137) side chain of 3'-Chloro-3-methylbutyrophenone allows for a detailed investigation of electronic and steric effects on the compound's reactivity.

Electronic effects of substituents on the aromatic ring can be quantitatively assessed using Hammett correlations. The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted derivative to the rate constant (k₀) of the unsubstituted parent compound. The substituent constant (σ) reflects the electronic-donating or withdrawing nature of the substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. libretexts.org

For derivatives of this compound, introducing various substituents at different positions on the phenyl ring would alter the electron density at the carbonyl group, which is a key reactive site. Electron-withdrawing groups, such as nitro (NO₂) or cyano (CN), are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, like methoxy (OCH₃) or amino (NH₂), would decrease its electrophilicity.

A hypothetical Hammett plot for a reaction involving the carbonyl group of this compound derivatives could be constructed by plotting the logarithm of the relative rate constants against the Hammett σ values for different substituents. The slope of this plot (ρ) would provide valuable information about the transition state of the reaction. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the development of negative charge in the transition state. A negative ρ value would imply the opposite.

Hypothetical Hammett Data for a Nucleophilic Addition to this compound Derivatives

| Substituent (X) | σ_p Value | Relative Rate (k_X / k_H) | log(k_X / k_H) |

| -OCH₃ | -0.27 | 0.45 | -0.35 |

| -CH₃ | -0.17 | 0.68 | -0.17 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.10 | 0.32 |

| -CN | 0.66 | 12.5 | 1.10 |

| -NO₂ | 0.78 | 25.0 | 1.40 |

This table is based on established principles of Hammett correlations and represents hypothetical data for illustrative purposes.

Steric hindrance plays a significant role in the reactivity of this compound derivatives, particularly concerning reactions at the carbonyl group and the adjacent α-carbon. researchgate.netunina.it The bulky tert-butyl group (3-methyl) adjacent to the carbonyl can shield the carbonyl carbon from attack by nucleophiles. The extent of this shielding depends on the conformation of the butyrophenone side chain.

Rotation around the single bonds of the side chain can lead to different conformers, some of which may be more sterically accessible for reaction than others. The presence of substituents on the aromatic ring can further influence the preferred conformation and, consequently, the reactivity. For instance, a large ortho-substituent could sterically interact with the side chain, restricting its rotation and favoring a conformation that either enhances or diminishes the accessibility of the carbonyl group.

Conformational restriction is a powerful tool in medicinal chemistry to enhance the affinity and selectivity of a ligand for its target by reducing the entropic penalty upon binding. researchgate.net By designing rigid analogs of this compound where the side chain's conformation is "locked," it is possible to probe the bioactive conformation and improve biological activity.

Design and Synthesis of Analogs for Mechanistic Probes

To elucidate reaction mechanisms, analogs of this compound can be designed and synthesized. For example, isotopic labeling, where a specific atom is replaced with its isotope (e.g., ¹³C at the carbonyl carbon or deuterium at the α-carbon), can be used to track the fate of atoms during a reaction.

Furthermore, synthesizing analogs with modified side chains can help to understand the role of different functional groups. Replacing the tert-butyl group with smaller or larger alkyl groups would systematically alter the steric environment around the carbonyl. Similarly, introducing functional groups into the side chain could provide handles for further chemical modifications or introduce new reactive sites. The synthesis of such analogs often involves standard organic chemistry transformations, such as Friedel-Crafts acylation to introduce the butyrophenone moiety onto a substituted benzene (B151609) ring, followed by modifications to the side chain.

Influence of Structural Modifications on Spectroscopic Signatures

Structural modifications to this compound derivatives have a predictable influence on their spectroscopic signatures, such as in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In ¹H NMR spectroscopy, the chemical shifts of the aromatic protons are sensitive to the electronic effects of other substituents on the ring. Electron-withdrawing groups generally cause a downfield shift (higher ppm), while electron-donating groups cause an upfield shift (lower ppm). Similarly, in ¹³C NMR, the chemical shift of the carbonyl carbon is influenced by the electronic environment.

Infrared spectroscopy is particularly useful for observing changes in the carbonyl group. The C=O stretching frequency is sensitive to both electronic and steric effects. Electron-withdrawing groups on the phenyl ring tend to increase the C=O stretching frequency, while electron-donating groups decrease it. materialsciencejournal.org Steric hindrance around the carbonyl group can also affect this frequency.

Expected Spectroscopic Shifts in this compound Derivatives

| Substituent (para to carbonyl) | Electronic Effect | Expected ¹³C Shift of C=O (relative to H) | Expected IR ν(C=O) (relative to H) |

| -NO₂ | Electron-withdrawing | Downfield | Higher frequency |

| -Br | Electron-withdrawing | Downfield | Higher frequency |

| -H | Reference | - | - |

| -CH₃ | Electron-donating | Upfield | Lower frequency |

| -OCH₃ | Electron-donating | Upfield | Lower frequency |

This table illustrates general trends in spectroscopic data based on substituent electronic effects.

Computational Analysis of Structure-Reactivity Relationships

Computational chemistry offers powerful tools to investigate the structure-reactivity relationships of this compound derivatives at a molecular level. nih.gov Density Functional Theory (DFT) calculations can be employed to optimize the geometries of different derivatives and their reaction intermediates and transition states.

From these calculations, various electronic properties can be determined, such as:

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and can identify regions susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would show a region of negative potential around the carbonyl oxygen and positive potential around the carbonyl carbon. materialsciencejournal.orgmdpi.com

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The LUMO is often centered on the carbonyl group, indicating its electrophilic nature. The energy gap between the HOMO and LUMO can be related to the chemical reactivity and kinetic stability of the molecule. mdpi.com

Calculated Reaction Barriers: By calculating the energies of reactants, transition states, and products, the activation energy for a given reaction can be determined. This allows for a theoretical prediction of how different substituents will affect the reaction rate, which can then be compared with experimental data.

These computational approaches provide a deeper understanding of the factors governing the reactivity of this compound and its derivatives, complementing experimental findings and guiding the design of new compounds with desired properties.

X Ray Crystallographic Investigations of 3 Chloro 3 Methylbutyrophenone and Analogous Systems

Analysis of Crystal Packing Motifs and Supramolecular Assemblies

Without experimental crystal structure data, an analysis of the crystal packing motifs and potential supramolecular assemblies of 3'-Chloro-3-methylbutyrophenone cannot be conducted. This type of analysis would typically involve identifying and characterizing intermolecular interactions, such as hydrogen bonds, halogen bonds, or π-stacking, which govern how individual molecules arrange themselves into a stable crystal lattice.

Investigation of Torsion Angles and Conformational Preferences in the Solid State

The conformational preferences and specific torsion angles of this compound in the solid state remain undetermined due to the lack of X-ray crystallographic data. An investigation of torsion angles, particularly around the rotatable bonds of the butyrophenone (B1668137) backbone, would provide critical insight into the molecule's preferred shape when constrained within a crystal structure.

Co-crystallization Studies and Host-Guest Interactions

No co-crystallization studies involving this compound have been reported in the available literature. Co-crystallization is a technique used to form multi-component crystalline solids, and such studies would reveal the potential of this compound to form new solid phases with other molecules (coformers) through non-covalent interactions, potentially altering its physicochemical properties.

Polymorphism and Solid-State Phase Transitions

There is no information available regarding the existence of polymorphs or any solid-state phase transitions for this compound. Polymorphism is the ability of a solid material to exist in more than one crystal structure. Investigating this phenomenon would require extensive screening and characterization, which has not been documented for this compound.

Q & A

Q. What are the optimal synthetic routes for 3'-Chloro-3-methylbutyrophenone, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation of chlorobenzene derivatives with methyl-substituted acyl chlorides. Key factors include:

- Catalyst Selection : Lewis acids like AlCl₃ or FeCl₃ are critical for electrophilic substitution. AlCl₃ provides higher yields (~75%) but requires strict anhydrous conditions, while FeCl₃ is less moisture-sensitive but yields ~60% .

- Temperature Control : Reactions performed at 0–5°C minimize side products (e.g., diacylation), whereas room temperature accelerates kinetics but reduces selectivity.

- Solvent Optimization : Dichloromethane or nitrobenzene enhances solubility of aromatic intermediates, but nitrobenzene may introduce nitro byproducts if not carefully quenched.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves unreacted chlorobenzene and acyl chloride residues .